(2-methylcyclohexyl) N-phenylcarbamate
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Overview
Description
(2-methylcyclohexyl) N-phenylcarbamate is an organic compound with the molecular formula C14H19NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a phenyl group and a 2-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylcyclohexyl) N-phenylcarbamate typically involves the reaction of 2-methylcyclohexanol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{2-methylcyclohexanol} + \text{phenyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as dibutyltin dilaurate may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-methylcyclohexyl) N-phenylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclohexanol and phenylamine.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2-methylcyclohexanol and phenylamine.
Oxidation: Corresponding carbonyl compounds.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(2-methylcyclohexyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive carbamates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methylcyclohexyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenylcarbamate: A simpler carbamate with similar reactivity but different physical properties.
Ethyl N-phenylcarbamate: Another carbamate with a different alkyl group, affecting its solubility and reactivity.
Cyclohexyl N-phenylcarbamate: Similar structure but without the methyl group, leading to different steric and electronic effects.
Uniqueness
(2-methylcyclohexyl) N-phenylcarbamate is unique due to the presence of the 2-methyl group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct physical and chemical properties compared to other carbamates.
Properties
CAS No. |
6181-64-2 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(2-methylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-11-7-5-6-10-13(11)17-14(16)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,15,16) |
InChI Key |
IHUQXHKMDVTSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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